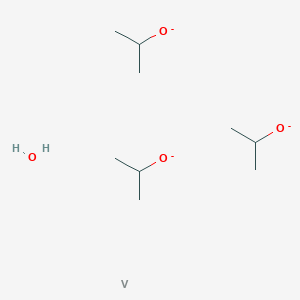

Vanadium(3+) hydrate tris(propan-2-olate)

描述

Triisopropoxyvanadium(V) oxide, also known as vanadium(V) oxytriisopropoxide, is a chemical compound with the formula OV(OCH(CH3)2)3. It is a pale yellow-orange liquid that is sensitive to moisture and air. This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.

属性

分子式 |

C9H23O4V-3 |

|---|---|

分子量 |

246.22 g/mol |

IUPAC 名称 |

propan-2-olate;vanadium;hydrate |

InChI |

InChI=1S/3C3H7O.H2O.V/c3*1-3(2)4;;/h3*3H,1-2H3;1H2;/q3*-1;; |

InChI 键 |

COSYNXYURHUPEB-UHFFFAOYSA-N |

规范 SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].O.[V] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Triisopropoxyvanadium(V) oxide can be synthesized through the reaction of vanadium pentoxide (V2O5) with isopropanol (C3H8O) under controlled conditions. The reaction typically involves heating vanadium pentoxide with isopropanol in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

V2O5+6C3H8O→2OV(OCH(CH3)2)3+3H2O

Industrial Production Methods

In industrial settings, the production of triisopropoxyvanadium(V) oxide involves large-scale reactors where vanadium pentoxide and isopropanol are mixed and heated under controlled temperatures and pressures. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through distillation or other separation techniques to obtain a high-purity compound.

化学反应分析

Types of Reactions

Triisopropoxyvanadium(V) oxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form vanadium(V) oxide (V2O5).

Reduction: It can be reduced to lower oxidation states of vanadium.

Substitution: The isopropoxy groups can be substituted with other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.

Substitution: Various ligands such as ethoxide (C2H5O) or acetylacetonate (C5H7O2) can be used for substitution reactions.

Major Products Formed

Oxidation: Vanadium(V) oxide (V2O5)

Reduction: Lower oxidation states of vanadium compounds

Substitution: Vanadium complexes with different ligands

科学研究应用

Triisopropoxyvanadium(V) oxide has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of various vanadium complexes and catalysts. It is also employed in organic synthesis and polymerization reactions.

Biology: Research studies have explored its potential as a biological probe and its interactions with biomolecules.

Medicine: Investigations are ongoing into its potential therapeutic applications, particularly in the field of oncology.

Industry: It is used in the production of coatings, thin films, and as a catalyst in petrochemical processes.

作用机制

The mechanism of action of triisopropoxyvanadium(V) oxide involves its ability to coordinate with various ligands and participate in redox reactions. The compound can act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

Similar Compounds

- Vanadium(V) oxytriethoxide (OV(OCH2CH3)3)

- Vanadium(V) oxytripropoxide (OV(OCH2CH2CH3)3)

- Vanadium(III) acetylacetonate (V(C5H7O2)3)

Uniqueness

Triisopropoxyvanadium(V) oxide is unique due to its specific isopropoxy ligands, which provide distinct steric and electronic properties compared to other vanadium compounds. This uniqueness allows it to participate in specific reactions and applications that other vanadium compounds may not be suitable for.

生物活性

Vanadium(3+) hydrate tris(propan-2-olate) is a coordination compound of vanadium that has garnered attention in various fields, particularly in medicinal chemistry due to its notable biological activities. This article explores the compound's biological effects, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

Vanadium(3+) hydrate tris(propan-2-olate) is characterized by its unique structure, which includes three propan-2-olate ligands coordinated to a vanadium ion in the +3 oxidation state, along with water molecules of hydration. This specific coordination environment influences its reactivity and biological activity compared to other vanadium compounds.

Biological Activities

Research indicates that vanadium compounds, including vanadium(3+) hydrate tris(propan-2-olate), exhibit several significant biological activities:

-

Insulin-Mimetic Effects :

- Vanadium compounds have been shown to mimic insulin action, influencing glucose metabolism. This property suggests potential applications in diabetes management, particularly in enhancing insulin sensitivity and glucose uptake in cells.

- Cytotoxicity Against Cancer Cells :

- Antimicrobial Activity :

The mechanisms through which vanadium(3+) hydrate tris(propan-2-olate) exerts its biological effects are multifaceted:

- Insulin Mimicry : The compound may activate insulin signaling pathways, leading to increased glucose transporter expression (e.g., GLUT4), thereby facilitating glucose uptake by cells.

- Reactive Oxygen Species (ROS) Generation : Vanadium compounds can generate ROS, which may contribute to their cytotoxic effects on cancer cells by inducing oxidative stress.

- Interaction with Biological Molecules : The unique ligand environment allows for specific interactions with proteins and enzymes, potentially altering their activity and influencing cellular processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of vanadium(3+) hydrate tris(propan-2-olate) and related compounds:

Comparative Analysis with Other Vanadium Compounds

Vanadium(3+) hydrate tris(propan-2-olate) shares similarities with other vanadium complexes but possesses unique characteristics due to its specific ligand environment. Below is a comparison of selected vanadium compounds:

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| Vanadium(IV) oxide | VO | More stable; used in catalysis |

| Vanadyl sulfate | VOSO4 | Exhibits different biological activities |

| Vanadium(V) oxide | V2O5 | Higher oxidation state; used in batteries |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。